Cyclohexanemethanamine, 1-(2-propenyl)-
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Overview
Description
(1-Allylcyclohexyl)methanamine is an organic compound that belongs to the class of amines It features a cyclohexyl ring substituted with an allyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-allylcyclohexyl)methanamine typically involves the alkylation of cyclohexylmethanamine with allyl bromide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
Cyclohexylmethanamine+Allyl Bromide→(1-Allylcyclohexyl)methanamine+HBr
Industrial Production Methods: In an industrial setting, the production of (1-allylcyclohexyl)methanamine can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: (1-Allylcyclohexyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, bases like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines.
Scientific Research Applications
(1-Allylcyclohexyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of amine interactions with biological systems, particularly in receptor binding studies.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (1-allylcyclohexyl)methanamine involves its interaction with molecular targets through its amine group. The compound can form hydrogen bonds and ionic interactions with various biological molecules, influencing their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Cyclohexylmethanamine: Lacks the allyl group, making it less reactive in certain chemical reactions.
Allylamine: Contains the allyl group but lacks the cyclohexyl ring, resulting in different physical and chemical properties.
Properties
IUPAC Name |
(1-prop-2-enylcyclohexyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-2-6-10(9-11)7-4-3-5-8-10/h2H,1,3-9,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTBWXOTEDGIGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCCC1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448307 |
Source
|
Record name | Cyclohexanemethanamine, 1-(2-propenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81097-43-0 |
Source
|
Record name | Cyclohexanemethanamine, 1-(2-propenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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